molecular formula C33H29N7O6S2 B2586130 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393573-33-6

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2586130
CAS No.: 393573-33-6
M. Wt: 683.76
InChI Key: QOIZPAIKWYNRCI-UHFFFAOYSA-N
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Description

The compound N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide features a complex heterocyclic architecture, including:

  • A 4,5-dihydro-1H-pyrazole core substituted with 2,3-dimethoxyphenyl and thiophen-2-yl groups.
  • A 4H-1,2,4-triazole ring linked via a thioether bond to a 4-nitrophenyl substituent.
  • A benzamide group at the triazole’s 3-position.

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N7O6S2/c1-45-27-11-6-10-24(31(27)46-2)26-18-25(28-12-7-17-47-28)37-39(26)30(41)20-48-33-36-35-29(19-34-32(42)21-8-4-3-5-9-21)38(33)22-13-15-23(16-14-22)40(43)44/h3-17,26H,18-20H2,1-2H3,(H,34,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIZPAIKWYNRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N7O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound featuring multiple functional groups, including pyrazole and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antifungal properties.

The molecular formula of this compound is C36H36N6O5S2, with a molecular weight of 696.85 g/mol. Its structure includes various functional groups that contribute to its biological activity:

PropertyValue
Molecular Weight696.85 g/mol
Molecular FormulaC36H36N6O5S2
LogP6.3684
Polar Surface Area100.603 Ų
Hydrogen Bond Acceptors11
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole structures. Pyrazoles are recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, related pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., an IC50 of 0.08 µM against MCF-7 cells) .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Pyrazole derivatives have been documented to exhibit anti-inflammatory activity through the stabilization of human red blood cell membranes and inhibition of inflammatory mediators .

Antifungal and Antibacterial Properties

The structural motifs present in this compound suggest potential antifungal and antibacterial activities. Preliminary investigations indicate that it may inhibit the growth of various pathogens, similar to other known bioactive compounds with pyrazole and triazole rings .

The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for various non-covalent interactions (e.g., hydrogen bonds and hydrophobic interactions), which can modulate protein activities .

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

  • Anticancer Studies : A study demonstrated that pyrazole derivatives exhibited significant activity against cancer cell lines by inducing apoptosis through the activation of caspases .
  • Anti-inflammatory Evaluation : In vivo studies revealed that certain pyrazole derivatives could reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .
  • Antifungal Activity : Research indicated that related compounds showed promising antifungal effects against Candida species, highlighting their potential as therapeutic agents .

Scientific Research Applications

Biological Activities

The compound's structural components suggest significant potential in pharmacology, particularly due to the presence of the pyrazole and triazole moieties. These scaffolds have been extensively studied for their biological properties:

  • Antioxidant Properties : Research indicates that compounds with similar structures demonstrate excellent antioxidant capabilities. Molecular docking studies have shown that these derivatives can interact effectively with free radicals, thereby reducing oxidative stress .
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, which are crucial in treating chronic inflammatory diseases. This is attributed to its ability to inhibit pro-inflammatory cytokines and pathways .
  • Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial strains. The incorporation of the triazole moiety enhances the antimicrobial efficacy of such compounds .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .

Material Science Applications

In addition to its biological applications, this compound shows promise in material sciences:

  • Nonlinear Optical Properties : The unique electronic structure of the compound allows for significant nonlinear optical responses, making it suitable for applications in photonic devices and sensors .
  • Electroluminescent Properties : Due to its ability to undergo photo-induced electron transfer, it can be utilized in organic light-emitting diodes (OLEDs), enhancing light emission efficiency .

Case Studies

Several studies have documented the synthesis and application of similar compounds:

StudyFindings
Demonstrated successful synthesis of triazole derivatives with confirmed biological activity through crystal structure analysis.
Explored the antioxidant and anti-inflammatory properties using molecular docking simulations.
Reviewed pyrazole derivatives' diverse biological activities, emphasizing their role in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

N-((5-((2-(5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide (CAS 362505-85-9)
  • Key Differences :
    • Pyrazole substituent: 4-Methoxyphenyl vs. 2,3-dimethoxyphenyl in the target.
    • Triazole substituent: m-Tolyl (methylphenyl) vs. 4-nitrophenyl.
    • Terminal group: Phenylacetamide vs. benzamide.
  • Impact: The 4-nitrophenyl group in the target increases molecular weight (~636.8 vs.
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
  • Key Differences :
    • Core heterocycle: Thiadiazole vs. triazole in the target.
    • Substituents: Acetylpyridinyl vs. nitrophenyl-thioether.
  • Impact :
    • Thiadiazoles generally exhibit lower aromatic stabilization than triazoles, affecting solubility and metabolic stability. The acetyl group in 8a may confer higher lipophilicity compared to the nitro group in the target .
S-Alkylated 1,2,4-Triazoles (Compounds 10–15, )
  • Key Similarities :
    • Shared 4H-1,2,4-triazole core with S-alkylation.
    • Fluorophenyl and sulfonyl substituents in analogues vs. nitrophenyl in the target.
  • Impact :
    • The nitro group in the target may reduce basicity compared to fluorophenyl groups, altering intermolecular interactions in crystalline or biological environments .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Physicochemical Properties of Analogues
Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹)
Target Compound C₃₄H₃₂N₆O₅S₂ (inferred) ~660 (estimated) 4-Nitrophenyl, 2,3-dimethoxy Not reported ~1660–1680 (predicted)
CAS 362505-85-9 C₃₄H₃₂N₆O₃S₂ 636.8 m-Tolyl, 4-methoxyphenyl Not reported Not reported
Compound 8a C₂₃H₁₈N₄O₂S 414.49 Acetylpyridinyl, phenyl 290 1679, 1605
Compound 10 C₂₄H₁₈F₂N₄O₃S₂ 512.54 Fluorophenyl, sulfonyl Not reported 1715, 1617
Table 2: NMR Spectral Data Comparisons
Compound Key ¹H-NMR Signals (δ, ppm) Key Functional Groups
Target Compound (predicted) 7.3–8.5 (aromatic H), 3.8–4.2 (OCH₃), 2.8–3.2 (CH₂-S) Benzamide C=O, pyrazoline C=O, nitro
CAS 362505-85-9 7.46–8.32 (aromatic H), 4.35 (CH₂O), 2.83 (CH₃) Phenylacetamide, thiophene
Compound 8a 7.47–8.39 (aromatic H), 2.49 (CH₃), 2.63 (COCH₃) Acetyl, pyridinyl
Compound 7 7.50–8.35 (aromatic H), 4.35 (CH₂O), 1.36 (CH₃) Triazole-thione, fluorophenyl

Pharmacological Potential (Hypothetical)

While direct activity data for the target is unavailable, structurally related compounds exhibit antimicrobial properties:

  • : Pyrazole-thiazole hybrids showed activity against Gram-positive bacteria (e.g., S. aureus) .
  • : Thiazolo-pyridine acetamides demonstrated moderate antifungal effects .
  • Prediction : The nitro group in the target may enhance antibacterial potency via redox cycling or nitroreductase activation, though toxicity risks remain .

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